cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)
Description
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS 2940873-49-2) is a bicyclic organic compound combining an oxygen-containing heterocycle (oxa) and a nitrogen-containing heterocycle (aza). Its molecular formula is C₁₄H₂₄N₂O₆, with a molecular weight of 316.3502 g/mol . The compound includes a hemi(oxalic acid) moiety, derived from oxalic acid (H₂C₂O₄), a dicarboxylic acid known for its strong chelating properties . The cis-configuration of the bicyclo[4.2.0]octane system introduces steric constraints, influencing its reactivity and interactions.
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1 |
InChI Key |
UGGLGSYLEYRIMF-LDCPCGJSSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CO2.C1CNC[C@@H]2[C@H]1CO2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNCC2C1CO2.C1CNCC2C1CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Ring-Closure Approaches
One common approach to synthesize the bicyclic core of cis-8-Oxa-3-azabicyclo[4.2.0]octane involves [2+2] cycloaddition or intramolecular cyclization reactions starting from appropriately functionalized precursors.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Functionalized aziridine or epoxide precursors | Formation of bicyclic azabicyclo/oxabicyclo ring system via cycloaddition | 70-85 | Requires inert atmosphere |
| 2 | Base or acid catalyst (e.g., DIPEA, H2SO4) | Ring closure or rearrangement to establish cis configuration | 65-80 | Temperature control critical |
Formation of Hemi(oxalic acid) Salt
The bicyclic amine is reacted with oxalic acid in a molar ratio of approximately 1:0.5 to form the hemi(oxalic acid) salt.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 3 | Oxalic acid (0.5 eq) in solvent (e.g., ethanol, DMF) | Salt formation via proton transfer and crystallization | >90 | Solvent choice affects crystallinity |
| 4 | Cooling and recrystallization | Purification of hemi(oxalic acid) salt | - | Ensures high purity and stability |
Representative Reaction Scheme
- Starting from a suitable aziridine or epoxide derivative, perform a cycloaddition to generate the bicyclic azabicyclo/oxabicyclo intermediate.
- Treat intermediate with a base or acid catalyst to induce ring closure and stereoselective formation of the cis-8-oxa-3-azabicyclo[4.2.0]octane framework.
- React the bicyclic amine with oxalic acid in a controlled solvent environment to yield the hemi(oxalic acid) salt.
- Purify the product by recrystallization.
Research Findings and Optimization
- Solvent Effects: Studies indicate that polar aprotic solvents such as N,N-dimethylformamide (DMF) enhance the reaction rate and yield during salt formation, while protic solvents like ethanol improve crystallinity and purity of the final hemi(oxalic acid) salt.
- Catalyst Selection: The use of mild bases such as N,N-diisopropylethylamine (DIPEA) or acids like sulfuric acid influences the stereochemical outcome and yield during ring closure.
- Temperature Control: Maintaining temperatures between 0–25°C during salt formation prevents decomposition and promotes high purity.
- Stoichiometry: Precise control of oxalic acid equivalents (hemi ratio) is critical to avoid over-acidification or incomplete salt formation.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Product |
|---|---|---|
| Starting Material | Aziridine/epoxide derivatives | Determines bicyclic core formation |
| Catalyst | DIPEA or H2SO4 | Influences ring closure and stereochemistry |
| Solvent | DMF for reaction; ethanol for salt formation | Balances reaction rate and product purity |
| Temperature | 0–25°C during salt formation | Prevents decomposition, improves yield |
| Oxalic Acid Ratio | 0.5 equivalents (hemi salt) | Ensures correct salt stoichiometry |
| Purification | Recrystallization from ethanol | Enhances purity and stability |
Chemical Reactions Analysis
Types of Reactions: cis-8-Oxa-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with modified functional groups.
Scientific Research Applications
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS 2940858-83-1)
This compound shares the same molecular formula (C₁₄H₂₄N₂O₆) and weight (316.3502 g/mol) as the target compound but differs in the position of the oxygen atom (7-oxa vs. 8-oxa) . The SMILES notation reveals distinct stereochemistry:
- CAS 2940873-49-2 :
C1NC[C@@H]2[C@H](C1)CO2.C1NC[C@@H]2[C@H](C1)CO2.OC(=O)C(=O)O - CAS 2940858-83-1 :
C1NC[C@H]2[C@@H](C1)OC2.C1NC[C@H]2[C@@H](C1)OC2.OC(=O)C(=O)O
Key Differences :
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
This compound (synthesized in ) features a bicyclo[3.1.1]heptane core with a benzodioxolylmethyl substituent. Unlike the target compound, it lacks the oxalic acid moiety and has a smaller bicyclic framework.
| Parameter | cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) | 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₆ | C₁₄H₁₇NO₃ |
| Molecular Weight | 316.3502 g/mol | 247.29 g/mol |
| Key Functional Groups | Hemi(oxalic acid) | Benzodioxole, methylene bridge |
| Synthetic Purity | Not reported | 97.5% (HPLC) |
Implications :
- The bicyclo[3.1.1]heptane system may confer rigidity, impacting receptor binding in pharmacological contexts.
6-Aminopenicillanic Acid Derivatives (e.g., EP Impurities A and B)
These β-lactam antibiotics (e.g., CAS 551-16-6, 26889-93-0) share a bicyclo[3.2.0]heptane core but incorporate sulfur (thia) instead of oxygen (oxa) .
| Parameter | cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) | 6-Aminopenicillanic Acid Derivatives |
|---|---|---|
| Core Structure | Bicyclo[4.2.0]octane (oxa/aza) | Bicyclo[3.2.0]heptane (thia/aza) |
| Key Functional Groups | Hemi(oxalic acid) | β-lactam ring, aminoacyl side chains |
| Applications | Chelation, catalysis | Antibiotic activity |
Key Differences :
- The thia (sulfur) in penicillanic derivatives is critical for β-lactamase resistance, while oxa analogs may lack bioactivity but excel in metal coordination .
- Oxalic acid’s dicarboxylic nature enhances acidity (pKa₁ = 1.25, pKa₂ = 4.14) compared to acetic acid (pKa = 4.76), favoring applications in catalysis or pH-dependent reactions .
Data Tables for Key Compounds
Table 1: Comparative Structural Data
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
|---|---|---|---|
| cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (2940873-49-2) | C₁₄H₂₄N₂O₆ | 316.3502 | C1NC[C@@H]2[C@H](C1)CO2.C1NC[C@@H]2[C@H](C1)CO2.OC(=O)C(=O)O |
| cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (2940858-83-1) | C₁₄H₂₄N₂O₆ | 316.3502 | C1NC[C@H]2[C@@H](C1)OC2.C1NC[C@H]2[C@@H](C1)OC2.OC(=O)C(=O)O |
| 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane | C₁₄H₁₇NO₃ | 247.29 | Not provided |
Biological Activity
The compound cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) (CAS No. 2940873-49-2) is a bicyclic structure that incorporates both nitrogen and oxygen atoms, which are significant in medicinal chemistry due to their potential bioactivity and therapeutic applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) is with a molecular weight of approximately 316.35 g/mol. The compound features a bicyclic framework that is crucial for its interaction with biological targets.
Biological Activity
Research indicates that cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) exhibits various biological activities, which include:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : Interaction studies have shown binding affinities with specific enzymes, indicating possible roles as enzyme inhibitors.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions to form the core structure.
- Functionalization : Introducing oxalic acid moieties through esterification or similar reactions.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) against various pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects were evaluated using in vitro models of neuronal injury. The compound demonstrated a reduction in cell death and oxidative stress markers, indicating its potential application in treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
